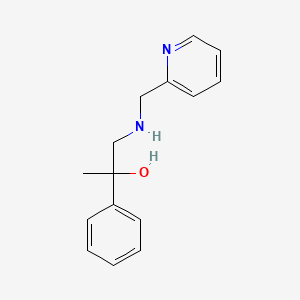
N-formyl-ethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-formyl-ethionine is a derivative of the amino acid ethionine, where a formyl group is added to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-formyl-ethionine can be synthesized through the formylation of ethionine. The reaction typically involves the use of formic acid or formyl chloride as the formylating agent. The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product to achieve high purity levels required for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-formyl-ethionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted ethionine derivatives.
Applications De Recherche Scientifique
N-formyl-ethionine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic benefits in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
N-formyl-ethionine exerts its effects by interacting with specific molecular targets and pathways. The formyl group plays a crucial role in the initiation of protein synthesis, particularly in bacterial systems. The compound binds to the ribosome and facilitates the incorporation of the initiating amino acid into the growing peptide chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-formylmethionine: A derivative of methionine with a formyl group added to the amino group.
N-formylleucine: A derivative of leucine with a formyl group added to the amino group.
Uniqueness
N-formyl-ethionine is unique due to its specific structure and the presence of the ethyl group, which differentiates it from other formylated amino acids. This structural difference can influence its reactivity and interactions with biological molecules.
Propriétés
Formule moléculaire |
C7H13NO3S |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
(2S)-4-ethylsulfanyl-2-formamidobutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
Clé InChI |
XARCKCMBMDYFMK-LURJTMIESA-N |
SMILES isomérique |
CCSCC[C@@H](C(=O)O)NC=O |
SMILES canonique |
CCSCCC(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B12093479.png)





![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)


![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)
